molecular formula C20H19N3O4S B2495936 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide CAS No. 1428378-58-8

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide

Cat. No.: B2495936
CAS No.: 1428378-58-8
M. Wt: 397.45
InChI Key: OZAKJYIHWKCBTM-UHFFFAOYSA-N
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Description

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is a complex organic compound characterized by its distinct structural elements, including a quinolinyl isoxazole and a phenylsulfonyl group. It has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide involves several key steps:

  • Formation of the Quinoline Ring: : This can be achieved through cyclization reactions using appropriate starting materials.

  • Introduction of the Phenylsulfonyl Group: : This is typically introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.

  • Isoxazole Ring Formation: : Constructing the isoxazole ring often involves cyclization of an appropriate precursor.

  • Amide Formation: : This step involves the reaction of the carboxylic acid with an amine to form the carboxamide.

Industrial Production Methods

Industrial production generally scales up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide can undergo various reactions, including:

  • Oxidation: : This can affect both the quinoline and isoxazole rings.

  • Reduction: : Useful in modifying the functional groups attached to the quinoline moiety.

  • Substitution: : Electrophilic or nucleophilic substitutions can modify the phenylsulfonyl group or the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Halogens like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The products of these reactions vary widely depending on the specific conditions, leading to derivatives that may have altered biological activities or physical properties.

Scientific Research Applications

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide has been investigated for:

  • Chemistry: : Studying its unique reactivity and potential for further functionalization.

  • Biology: : Exploring its interactions with biological molecules, such as enzymes or receptors.

  • Medicine: : Investigating its potential as a therapeutic agent, particularly in the context of anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

When comparing 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide with similar compounds:

  • Uniqueness: : Its combination of a quinoline and isoxazole with a phenylsulfonyl group is unique, providing a distinct set of properties.

  • Similar Compounds

    • 5-methyl-N-(quinolin-7-yl)isoxazole-4-carboxamide: Lacks the phenylsulfonyl group.

    • N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carboxamide: Lacks the isoxazole ring.

Conclusion

This compound is a compound of significant interest due to its complex structure and diverse potential applications in science and industry. Its preparation, reactivity, and biological effects make it a valuable subject for ongoing research.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14-18(13-21-27-14)20(24)22-16-10-9-15-6-5-11-23(19(15)12-16)28(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAKJYIHWKCBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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